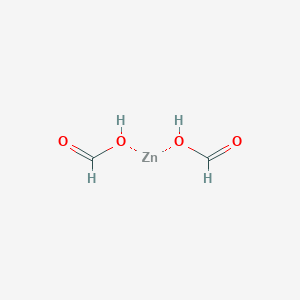
Formic acid;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc formate is a chemical compound with the formula Zn(HCOO)₂. It is a white crystalline solid that is soluble in water and forms part of the broader category of metal formates. Zinc formate is often used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc formate can be synthesized through the reaction of zinc oxide or zinc carbonate with formic acid. The reaction typically occurs at room temperature and results in the formation of zinc formate and water: [ \text{ZnO} + 2\text{HCOOH} \rightarrow \text{Zn(HCOO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, zinc formate is often produced by reacting zinc salts, such as zinc sulfate or zinc chloride, with sodium formate. This method is preferred due to its efficiency and cost-effectiveness: [ \text{ZnSO}_4 + 2\text{HCOONa} \rightarrow \text{Zn(HCOO)}_2 + \text{Na}_2\text{SO}_4 ]
Types of Reactions:
Reduction: Zinc formate can act as a reducing agent in various chemical reactions.
Decomposition: Upon heating, zinc formate decomposes to form zinc oxide and carbon dioxide: [ \text{Zn(HCOO)}_2 \rightarrow \text{ZnO} + 2\text{CO}_2 ]
Common Reagents and Conditions:
Reduction: Zinc dust and ammonium formate are commonly used reagents for the reduction of oximes to amines.
Decomposition: Heating zinc formate to high temperatures results in its decomposition.
Major Products:
Reduction: The major products of the reduction reaction are primary amines.
Decomposition: The major products of the decomposition reaction are zinc oxide and carbon dioxide.
Scientific Research Applications
Zinc formate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which zinc formate exerts its effects is primarily through the release of zinc ions (Zn²⁺). These ions can interact with various molecular targets and pathways:
Enzyme Activation: Zinc ions act as cofactors for numerous enzymes, facilitating catalytic activity.
Protein Synthesis: Zinc is essential for the proper functioning of ribosomes, which are involved in protein synthesis.
Cell Signaling: Zinc ions play a role in cell signaling pathways, influencing processes such as cell growth and differentiation.
Comparison with Similar Compounds
Zinc formate can be compared with other metal formates such as:
Calcium Formate: Used as a cement additive and in animal feed.
Magnesium Formate: Used in the production of magnesium oxide and as a de-icing agent.
Copper Formate: Used in the synthesis of copper nanoparticles and as a catalyst.
Uniqueness of Zinc Formate:
Versatility: Zinc formate’s ability to act as a reducing agent and its role in the synthesis of zinc oxide nanoparticles make it unique among metal formates.
Applications: Its wide range of applications in chemistry, biology, medicine, and industry highlights its versatility and importance
Properties
Molecular Formula |
C2H4O4Zn |
|---|---|
Molecular Weight |
157.4 g/mol |
IUPAC Name |
formic acid;zinc |
InChI |
InChI=1S/2CH2O2.Zn/c2*2-1-3;/h2*1H,(H,2,3); |
InChI Key |
INGZRENMCUUSGL-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)O.C(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13384685.png)
![14,16-Dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B13384702.png)
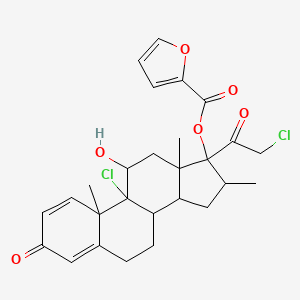
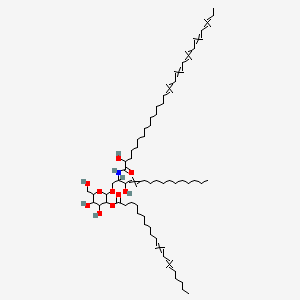
![3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13384721.png)
![Sodium 2-((4R)-4-((3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate hydrate](/img/structure/B13384723.png)
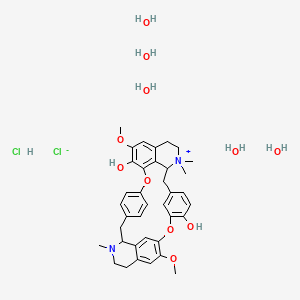
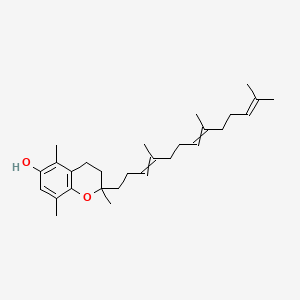

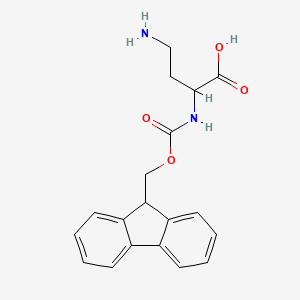
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-en-1-yl)-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384764.png)
![17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384769.png)

